molecular formula C11H15NO3 B13823231 1,3-Diethyl-2-methoxy-5-nitrobenzene CAS No. 401514-25-8

1,3-Diethyl-2-methoxy-5-nitrobenzene

Cat. No.: B13823231
CAS No.: 401514-25-8
M. Wt: 209.24 g/mol
InChI Key: QQZCMCVNMAXYLY-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzene, characterized by the presence of two ethyl groups, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-2-methoxy-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 1,3-diethyl-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically require low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

Scientific Research Applications

1,3-Diethyl-2-methoxy-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes and pathways, making the compound of interest for further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl-2-methoxy-5-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity.

Properties

CAS No.

401514-25-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1,3-diethyl-2-methoxy-5-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-4-8-6-10(12(13)14)7-9(5-2)11(8)15-3/h6-7H,4-5H2,1-3H3

InChI Key

QQZCMCVNMAXYLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1OC)CC)[N+](=O)[O-]

Origin of Product

United States

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